molecular formula C24H32N2O3S B11338833 1-[(2-methylbenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide

1-[(2-methylbenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B11338833
M. Wt: 428.6 g/mol
InChI Key: YRDPTAJLMABPNV-UHFFFAOYSA-N
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Description

1-[(2-methylbenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a piperidine ring substituted with a sulfonyl group and a carboxamide group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-methylbenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and carboxamide formation. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Carboxamide Formation: The carboxamide group can be introduced through amidation reactions using carboxylic acids or their derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-methylbenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be employed depending on the desired substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-[(2-methylbenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[(2-methylbenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

  • 1-[(2-chlorobenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide
  • 1-[(2-fluorobenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide

Uniqueness: 1-[(2-methylbenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the benzyl and phenyl rings can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C24H32N2O3S

Molecular Weight

428.6 g/mol

IUPAC Name

1-[(2-methylphenyl)methylsulfonyl]-N-(2-methyl-6-propan-2-ylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C24H32N2O3S/c1-17(2)22-11-7-9-19(4)23(22)25-24(27)20-12-14-26(15-13-20)30(28,29)16-21-10-6-5-8-18(21)3/h5-11,17,20H,12-16H2,1-4H3,(H,25,27)

InChI Key

YRDPTAJLMABPNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3C

Origin of Product

United States

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